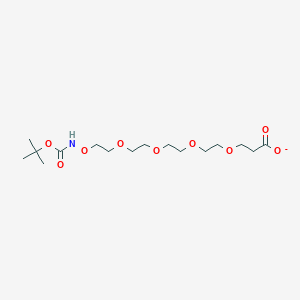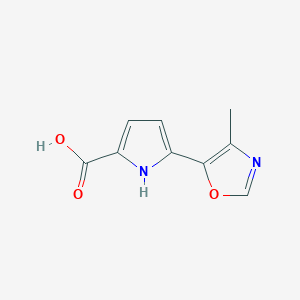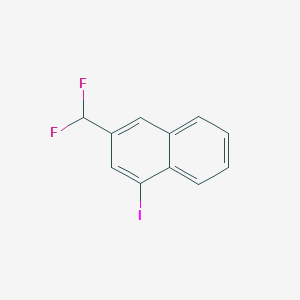
3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-aminoxy-PEG4-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is designed to connect two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-aminoxy-PEG4-acid involves the protection of the aminooxy group with a Boc group and the attachment of a PEG4 spacer. The terminal carboxylic acid is reactive with primary amine groups in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond .
Industrial Production Methods: Industrial production of Boc-aminoxy-PEG4-acid typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amines to form amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the aminooxy group.
Common Reagents and Conditions:
Deprotection Agents: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products:
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amines.
Aminooxy Compounds: Obtained after deprotection of the Boc group.
Scientific Research Applications
Boc-aminoxy-PEG4-acid is widely used in scientific research, particularly in the development of PROTACs
Mechanism of Action
Boc-aminoxy-PEG4-acid functions as a linker in PROTACs, which are designed to degrade target proteins selectively. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One ligand of the PROTAC binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other ligand binds to the target protein.
Ubiquitination and Degradation: The PROTAC brings the target protein and E3 ligase into proximity, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome
Comparison with Similar Compounds
Aminoxy-PEG4-acid: Similar structure but lacks the Boc protection group.
t-Boc-Aminooxy-PEG4-acid: Another variant with a different protecting group.
Uniqueness: Boc-aminoxy-PEG4-acid is unique due to its Boc-protected aminooxy group, which provides stability and allows for selective deprotection under mild conditions. This makes it highly suitable for use in PROTAC synthesis and other applications requiring precise control over functional group reactivity .
Properties
Molecular Formula |
C16H30NO9- |
|---|---|
Molecular Weight |
380.41 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)/p-1 |
InChI Key |
BIEZFNFAJFPHST-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)

![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)




